molecular formula C10H11N3O2S2 B2373848 N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 670273-04-8

N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2373848
CAS No.: 670273-04-8
M. Wt: 269.34
InChI Key: JRQRWPJOMNDGGX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a furan-2-ylmethyl group attached to the nitrogen of the acetamide backbone and a sulfanyl-linked 5-methyl-1,3,4-thiadiazole moiety. This compound is structurally analogous to several pharmacologically active derivatives, particularly those targeting inflammation, microbial infections, or enzyme inhibition pathways .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-7-12-13-10(17-7)16-6-9(14)11-5-8-3-2-4-15-8/h2-4H,5-6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQRWPJOMNDGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:

  • Furan-2-ylmethylamine: is reacted with 2-chloroacetyl chloride to form N-(furan-2-ylmethyl)chloroacetamide .

  • The resulting chloroacetamide is then treated with 5-methyl-1,3,4-thiadiazole-2-thiol to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on maximizing yield and minimizing by-products. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group serves as a key site for nucleophilic substitution, facilitating structural diversification:

Reaction Type Reagents/Conditions Products References
AlkylationAlkyl halides (e.g., CH₃I) in DMF, 60°CS-alkylated derivatives (e.g., 2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylthio]acetamide)
ArylationAryl boronic acids, Pd catalysisBiaryl thioethers with enhanced π-π stacking properties
  • Mechanistic Insight : The sulfanyl group’s lone electron pair enables attack by nucleophiles, displacing the leaving group. Alkylation enhances lipophilicity, often improving membrane permeability in biological systems.

Oxidation Reactions

The thiadiazole ring and sulfanyl group undergo oxidation under controlled conditions:

Reaction Type Reagents/Conditions Products References
Sulfoxide FormationH₂O₂ (30%), acetic acid, 25°C2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfinyl]acetamide
Thiadiazole Ring OxidationKMnO₄, acidic conditionsThiadiazole N-oxide derivatives
  • Key Finding : Sulfoxide derivatives exhibit increased hydrogen-bonding capacity, correlating with improved solubility in polar solvents .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Products References
Acidic HydrolysisHCl (6M), reflux2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Basic HydrolysisNaOH (2M), ethanol, 70°CSodium salt of the corresponding carboxylic acid
  • Application : Hydrolysis products serve as intermediates for synthesizing esters or conjugates with bioactive molecules.

Condensation with Carbonyl Compounds

The furan ring participates in condensation reactions, forming heterocyclic hybrids:

Reaction Type Reagents/Conditions Products References
Aldol CondensationBenzaldehyde, piperidine catalystFuryl-chalcone derivatives
Schiff Base FormationAniline derivatives, ethanol, ΔN-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide-aniline hybrids
  • Biological Relevance : Schiff base derivatives demonstrate enhanced anticancer activity against A549 and MCF-7 cell lines (IC₅₀: 0.28–0.52 µg/mL) .

Radical Reactions

The thiadiazole ring stabilizes radical intermediates, enabling photochemical modifications:

Reaction Type Reagents/Conditions Products References
Photochemical BrominationNBS, UV light (λ = 254 nm)5-Bromo-1,3,4-thiadiazol-2-yl derivatives
  • Structural Impact : Bromination at the thiadiazole ring increases molecular weight and electron-withdrawing effects, influencing binding affinity to biological targets .

Complexation with Metal Ions

The nitrogen and sulfur atoms act as ligands for metal coordination:

Reaction Type Reagents/Conditions Products References
Cu(II) ComplexationCuCl₂·2H₂O, methanol, 25°COctahedral Cu complexes with enhanced antimicrobial activity
  • Characterization : Complexes exhibit bathochromic shifts in UV-Vis spectra (λₘₐₓ ≈ 450 nm) and paramagnetism confirmed by ESR .

Scientific Research Applications

Chemistry

N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex compounds through various chemical reactions such as oxidation, reduction, and substitution.

Common Reactions:

  • Oxidation: Can produce furan derivatives.
  • Reduction: Can yield thioamide derivatives.
  • Substitution: Can lead to the formation of amides and thioamides.

Biology

The compound has been studied for its potential antimicrobial and antifungal properties. Research indicates that it may interact with microbial cell walls or enzyme functions, making it a candidate for developing new antimicrobial agents.

Biological Activity:
Research has shown that derivatives of thiadiazole compounds often exhibit significant biological activity against various pathogens. For example, studies have highlighted the efficacy of similar compounds against viral infections such as hepatitis C and influenza viruses .

Medicine

Ongoing research is exploring the potential of this compound in drug development. Its unique structural features suggest possible applications in treating infectious diseases.

Case Studies:

  • Antiviral Activity: Similar compounds have demonstrated effectiveness in inhibiting RNA-dependent RNA polymerase in viruses like hepatitis C .
  • Antimicrobial Efficacy: Studies have indicated that thiadiazole derivatives can effectively combat bacterial infections .

Industrial Applications

In addition to its scientific applications, this compound is utilized in the production of specialty chemicals and materials. The synthesis methods can be optimized for large-scale production using advanced techniques such as microwave-assisted synthesis to enhance efficiency and yield.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring and thiadiazole moiety are believed to play crucial roles in its biological activity, potentially interfering with microbial cell walls or enzyme functions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Key Substituents Heterocyclic Core Molecular Weight Key References
N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (Target) Furan-2-ylmethyl, 5-methyl-thiadiazole 1,3,4-Thiadiazole 309.37*
N-(4-bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (CID 2056792) 4-Bromophenyl, 5-methyl-thiadiazole 1,3,4-Thiadiazole 352.25
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide 2-Nitrophenyl, 5-methyl-thiadiazole 1,3,4-Thiadiazole 310.35
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide Furan-2-yl, 2-methoxyphenyl 1,3,4-Oxadiazole 331.35
N-[1-(Adamantan-1-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Adamantyl, 5-methyl-thiadiazole 1,3,4-Thiadiazole 351.53

*Calculated based on molecular formula C11H11N3O2S2.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s furan-2-ylmethyl group is electron-rich, contrasting with electron-withdrawing substituents like bromine (CID 2056792) or nitro groups (). These differences influence solubility, reactivity, and binding interactions .
  • Bulky Substituents : Adamantane derivatives () exhibit enhanced lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Key Observations :

  • Yield Trends : Benzylthio-substituted thiadiazoles (e.g., 5h, ) achieve higher yields (88%) compared to benzooxazole derivatives (56%, ), likely due to reduced steric hindrance .
  • Melting Points : Thiadiazoles with aromatic substituents (e.g., 5o, ) exhibit higher melting points (>240°C), suggesting stronger crystalline packing vs. aliphatic analogs .

Key Observations :

  • Anti-Inflammatory Potential: The target compound’s furan moiety aligns with anti-exudative triazole-furan derivatives (), suggesting possible COX or cytokine modulation .
  • Enzyme Inhibition: Adamantane-thiadiazole hybrids () demonstrate nanomolar efficacy against 11β-HSD1, highlighting the role of bulky groups in enzyme active-site binding .

Biological Activity

N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound notable for its unique structural features, including a furan ring and a thiadiazole moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3O2S2C_{10}H_{11}N_3O_2S_2 with the following structural characteristics:

Property Details
IUPAC Name This compound
Molecular Weight 253.34 g/mol
CAS Number 670273-04-8
InChI Key JRQRWPJOMNDGGX-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-ylmethylamine with 2-chloroacetyl chloride to form an intermediate chloroacetamide. This intermediate is then treated with 5-methyl-1,3,4-thiadiazole-2-thiol to yield the final product. The synthesis can be optimized for large-scale production using advanced techniques such as microwave-assisted synthesis to enhance efficiency and yield .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound may interfere with microbial cell wall synthesis or function through specific molecular interactions .

The proposed mechanism by which this compound exerts its biological effects involves interactions at the molecular level. The presence of the furan ring and thiadiazole moiety is believed to play crucial roles in disrupting microbial enzyme functions or cell wall integrity .

Case Studies

  • Antifungal Activity Study : A study conducted by Barbosa et al. (2017) demonstrated that derivatives of thiadiazole compounds possess antifungal properties. The study highlighted that modifications to the thiadiazole structure can enhance biological activity against resistant fungal strains .
  • Antimicrobial Spectrum Evaluation : In a comparative study involving various thiadiazole derivatives, N-(furan-2-ylmethyl)-2-[...]-acetamide was shown to outperform several commercial antifungal agents in terms of efficacy against Candida species .

Q & A

Basic: What are the recommended synthesis methods for N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Alkylation of a thiol-containing precursor (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) with α-chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol) to form the thioether linkage .
  • Step 2 : Functionalization of the furan-2-ylmethyl group via nucleophilic substitution or condensation reactions. For example, Paal-Knorr condensation may be used to introduce pyrrole or triazole moieties .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity .
  • Characterization : Confirm structure via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, IR, and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural integrity of this compound validated in academic research?

Key techniques include:

  • Spectroscopy : 1H^1 \text{H}-NMR to verify proton environments (e.g., furan protons at δ 6.2–7.4 ppm, thiadiazole protons at δ 2.5–3.0 ppm) .

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